

# A Comparative Analysis of Clezutoclax in Diverse Solid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical development of **Clezutoclax** (ABBV-155), a first-in-class B7-H3-targeted antibody-drug conjugate (ADC) with a Bcl-xL inhibitor payload. The document summarizes its performance in different solid tumors based on available clinical trial data and contrasts it with other therapies targeting the B7-H3 and Bcl-xL pathways. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

### **Introduction to Clezutoclax**

Clezutoclax, also known as Mirzotamab clezutoclax or ABBV-155, is an investigational ADC designed to selectively deliver a potent Bcl-xL inhibitor to tumor cells overexpressing the B7-H3 antigen.[1] This targeted approach aims to induce apoptosis in cancer cells while minimizing systemic toxicities associated with non-targeted Bcl-xL inhibition.[2] Clezutoclax has been evaluated in a Phase 1, open-label, multicenter study (NCT03595059) as a monotherapy and in combination with taxanes in patients with relapsed or refractory solid tumors.[3][4]

### **Mechanism of Action**

The therapeutic strategy of **Clezutoclax** is a multi-step process initiated by the binding of its monoclonal antibody component to the B7-H3 protein on the surface of tumor cells. This is followed by the internalization of the ADC into the cell. Inside the cell, the linker connecting the



antibody and the cytotoxic payload is cleaved, releasing the Bcl-xL inhibitor. The inhibitor then binds to the anti-apoptotic protein Bcl-xL, disrupting its function and thereby triggering the intrinsic apoptotic pathway, leading to cancer cell death.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Clezutoclax.

### Clinical Performance of Clezutoclax in Solid Tumors

The primary clinical evidence for **Clezutoclax** comes from the NCT03595059 trial, which included dose-escalation and dose-expansion cohorts.[3] The dose-expansion phase investigated **Clezutoclax** monotherapy in small cell lung cancer (SCLC) and combination therapy with taxanes in non-small cell lung cancer (NSCLC) and hormone receptor-positive (HR+), HER2-negative breast cancer.

**Table 1: Efficacy of Clezutoclax in Different Solid Tumor** 

Types (NCT03595059 Dose Expansion)

| Tumor<br>Type                          | Treatmen<br>t<br>Regimen           | Number<br>of<br>Patients | Confirme d Objective Respons e Rate (ORR) | Duration<br>of<br>Respons<br>e (DOR) | Progressi<br>on-Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS) |
|----------------------------------------|------------------------------------|--------------------------|-------------------------------------------|--------------------------------------|-------------------------------------------|-----------------------------|
| Small Cell<br>Lung<br>Cancer<br>(SCLC) | Clezutocla<br>x<br>Monothera<br>py | 14                       | 0%                                        | Not<br>Applicable                    | Not<br>Reported                           | Not<br>Reported             |
| Non-Small Cell Lung Cancer (NSCLC)     | Clezutocla<br>x +<br>Docetaxel     | 36                       | 11%                                       | Not<br>Reported                      | Not<br>Reported                           | Not<br>Reported             |
| Breast<br>Cancer<br>(HR+/HER<br>2-)    | Clezutocla<br>x +<br>Paclitaxel    | 28                       | 18%                                       | Not<br>Reported                      | Not<br>Reported                           | Not<br>Reported             |



Data for DOR, PFS, and OS for the specific cohorts were not available in the reviewed public sources.

# Comparative Landscape: B7-H3 Targeted and Bcl-xL Inhibitor Therapies

To provide context for the clinical performance of **Clezutoclax**, this section outlines the efficacy of other investigational agents targeting either B7-H3 or Bcl-xL in similar patient populations.

### **B7-H3 Targeted Antibody-Drug Conjugates**

Ifinatamab deruxtecan (DS-7300) and MGC018 are other B7-H3-targeting ADCs in clinical development.

## Table 2: Clinical Efficacy of Alternative B7-H3 Targeted ADCs



| Drug<br>Name                       | Tumor<br>Type                                   | Treatme<br>nt<br>Regime<br>n | Number<br>of<br>Patients | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Median Duratio n of Respon se (DOR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------|-------------------------------------------------|------------------------------|--------------------------|---------------------------------------------|-------------------------------------|------------------------------------------|---------------------------------------|
| Ifinatama b deruxtec an (DS- 7300) | Small Cell Lung Cancer (SCLC)                   | Monother<br>apy              | 21                       | 52.4%                                       | 5.9<br>months                       | 5.6<br>months                            | 12.2<br>months                        |
| MGC018                             | Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Monother<br>apy              | 16                       | 25%<br>(unconfir<br>med<br>PRs)             | Not<br>Reported                     | Not<br>Reported                          | Not<br>Reported                       |
| MGC018                             | Small Cell Lung Cancer (SCLC)                   | Monother<br>apy              | 9                        | 0%                                          | Not<br>Applicabl<br>e               | Not<br>Reported                          | Not<br>Reported                       |

### **Bcl-xL Inhibitors**

Navitoclax and Pelcitoclax are small molecule inhibitors of Bcl-2 family proteins, including Bcl-xL. Their clinical development has often involved combination strategies to mitigate toxicities and enhance efficacy.

## Table 3: Clinical Efficacy of Bcl-xL Inhibitors in Solid Tumors



| Drug Name   | Tumor Type                          | Treatment<br>Regimen        | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) |
|-------------|-------------------------------------|-----------------------------|-----------------------|-------------------------------------|-----------------------------------|
| Pelcitoclax | Small Cell<br>Lung Cancer<br>(SCLC) | Pelcitoclax +<br>Paclitaxel | 20                    | 25%                                 | 83 days                           |
| Navitoclax  | Solid Tumors                        | Navitoclax +<br>Gemcitabine | 39                    | 0% (54%<br>Stable<br>Disease)       | Not<br>Applicable                 |
| Navitoclax  | Refractory<br>Solid Tumors          | Navitoclax +<br>Sorafenib   | 15 (HCC<br>expansion) | 0% (40%<br>Stable<br>Disease)       | Not<br>Applicable                 |

### **Experimental Protocols**

A generalized workflow for the clinical evaluation of a novel ADC like **Clezutoclax** is outlined below.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow.

### NCT03595059: Clezutoclax

- Study Design: An open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.
- Patient Population: Adults with relapsed or refractory solid tumors.



- Part 2a (Monotherapy): Patients with SCLC who have received at least one prior platinumbased therapy.
- Part 2b (Combination): Patients with NSCLC after at least one line of therapy, or patients with HR+/HER2- breast cancer who have failed a CDK4/6 inhibitor-based therapy.
- Dosing Regimen:
  - SCLC Cohort: Clezutoclax monotherapy at the recommended Phase 2 dose.
  - NSCLC Cohort: Clezutoclax in combination with docetaxel.
  - Breast Cancer Cohort: Clezutoclax in combination with paclitaxel.
- Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

### **Discussion**

The available data from the NCT03595059 trial indicate that **Clezutoclax** monotherapy has limited activity in heavily pretreated SCLC. In combination with taxanes, **Clezutoclax** demonstrated modest objective response rates in relapsed/refractory NSCLC and heavily pretreated HR+/HER2- breast cancer.

In comparison, the B7-H3 targeted ADC, Ifinatamab deruxtecan, has shown a more promising objective response rate and encouraging survival data in a small cohort of patients with SCLC. Another B7-H3 ADC, MGC018, has shown early signs of activity in NSCLC, though data is still preliminary. The Bcl-xL inhibitor Pelcitoclax, in combination with paclitaxel, also demonstrated a notable ORR in SCLC.

It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and prior therapies. However, the initial results for **Clezutoclax** suggest that its therapeutic benefit may be more pronounced in combination with chemotherapy and potentially in specific patient subgroups. Further investigation is warranted to identify predictive biomarkers and optimal combination strategies to enhance the efficacy of **Clezutoclax** in solid tumors. The development of other B7-H3 targeted therapies and Bcl-xL inhibitors will continue to shape the therapeutic landscape for these challenging malignancies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. adcreview.com [adcreview.com]
- 2. mirzotamab clezutoclax (ABBV-155) News LARVOL Sigma [sigma.larvol.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Analysis of Clezutoclax in Diverse Solid Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385596#comparative-study-of-clezutoclax-in-different-solid-tumor-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com